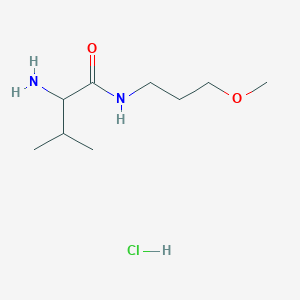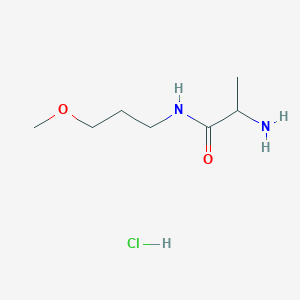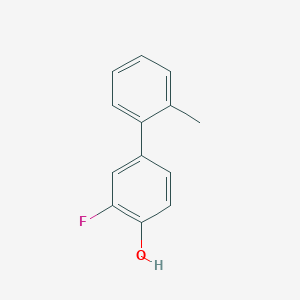
2-氟-4-(2-甲苯基)苯酚
描述
2-Fluoro-4-(2-methylphenyl)phenol is a chemical compound with the molecular formula C13H11FO . It has a molecular weight of 202.23 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(2-methylphenyl)phenol can be represented by the SMILES stringCC1=CC=CC=C1C2=CC(=C(C=C2)O)F . The InChI code for the compound is 1S/C13H11FO/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8,15H,1H3 . Physical And Chemical Properties Analysis
2-Fluoro-4-(2-methylphenyl)phenol is a solid . Phenols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .科学研究应用
合成和表征
2-氟-4-(2-甲苯基)苯酚研究的一个基础方面涉及相关氟化化合物的合成和表征。例如,对低聚-2-[(4-氟苯基)亚氨亚甲基]苯酚及其低聚物-金属配合物的热降解研究提供了对它们在不同条件下的稳定性和降解模式的见解,这对于它们在高性能材料中的应用至关重要 (Kaya & Gül, 2004).
材料科学与工程
在材料科学领域,研究重点是开发具有增强性能的新型材料。例如,氟化酞嗪酮单体及其通过缩聚反应制得的聚合物的合成突出了这些材料在工程塑料和膜材料中的潜力,因为它们具有良好的溶解性和出色的热性能 (Xiao et al., 2003).
光伏应用
在聚合物太阳能电池中掺入带有吸电子取代基的苯基化合物,例如 3-氟-4-氰基苯酚,已显示出提高功率转换效率。这归因于 P3HT 链的有序性得到改善,从而导致更高的吸收率、更大的晶体尺寸、更紧密的堆积和增强的空穴迁移率 (Jeong et al., 2014).
抗菌活性
还对新型 4-[5-(取代苯基)-1-苯基-4,5-二氢-1H-3-吡唑基]-2-甲基苯酚衍生物的抗分枝杆菌活性进行了研究。这些研究旨在鉴定对异烟肼耐药的结核分枝杆菌具有显着活性的化合物,可能有助于开发新的抗菌剂 (Ali & Yar, 2007).
有机发光二极管 (OLED)
使用具有特定苯酚衍生物作为辅助配体的铱发射器探索了开发具有低效率滚降的有效有机发光二极管 (OLED)。这项研究突出了此类化合物在增强 OLED 性能方面的潜力,为卓越的显示和照明技术提供了一条途径 (Jin et al., 2014).
安全和危害
作用机制
Phenolic compounds are known to interact with a variety of targets in the body, often acting as antioxidants. They can neutralize harmful free radicals and reduce oxidative stress, which is associated with aging and many chronic diseases .
The mode of action of phenolic compounds can vary widely depending on their specific structure and the target with which they interact. Some phenolic compounds are known to modulate the activity of enzymes, influence cell signaling pathways, or interact with cell membranes .
The pharmacokinetics of phenolic compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors such as the compound’s solubility, the presence of other compounds in the diet, and individual differences in metabolism can all influence the bioavailability of phenolic compounds .
The action of phenolic compounds can be influenced by various environmental factors. For example, the presence of other compounds in the diet can influence the absorption and metabolism of phenolic compounds. Additionally, factors such as pH and temperature can influence the stability and efficacy of these compounds .
生化分析
Biochemical Properties
2-Fluoro-4-(2-methylphenyl)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 2-Fluoro-4-(2-methylphenyl)phenol to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 2-Fluoro-4-(2-methylphenyl)phenol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, 2-Fluoro-4-(2-methylphenyl)phenol can alter gene expression profiles, leading to changes in the production of specific proteins and enzymes .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(2-methylphenyl)phenol exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. For instance, 2-Fluoro-4-(2-methylphenyl)phenol has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(2-methylphenyl)phenol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-Fluoro-4-(2-methylphenyl)phenol has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(2-methylphenyl)phenol vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity .
Metabolic Pathways
2-Fluoro-4-(2-methylphenyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Fluoro-4-(2-methylphenyl)phenol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(2-methylphenyl)phenol is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Fluoro-4-(2-methylphenyl)phenol is essential for elucidating its precise biochemical roles .
属性
IUPAC Name |
2-fluoro-4-(2-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQXMSBGLWNNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684083 | |
| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-19-0 | |
| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



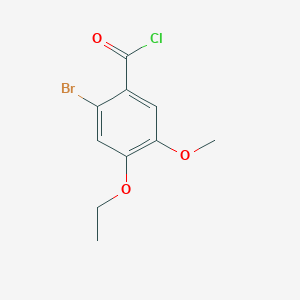

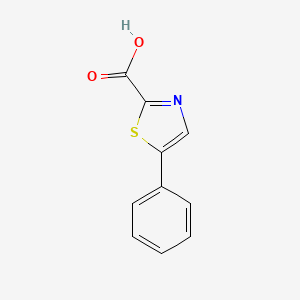
![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)
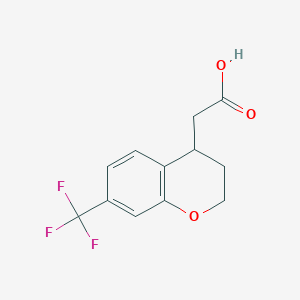
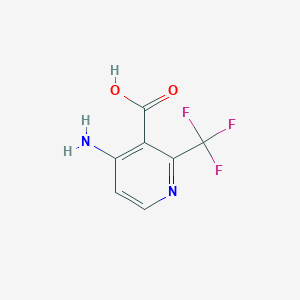
![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)
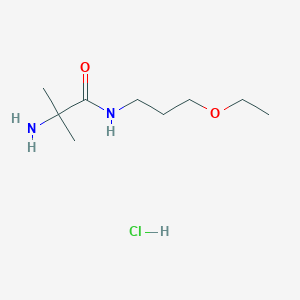

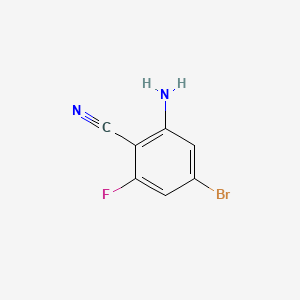
![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)
methanone hydrochloride](/img/structure/B1440858.png)
